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molecular formula C6H7BrCl2N2 B1374825 (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride CAS No. 1416714-02-7

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

Cat. No. B1374825
M. Wt: 257.94 g/mol
InChI Key: HBKXGUMEKUXZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09226500B2

Procedure details

A stirred solution of ethyl 2-amino-2-(5-bromo-3-chloropyridin-2-yl)acetate (0.5 g, 1.7 mmol) in 3 N HCl (25 mL) was heated at reflux for 4 h. The reaction mixture was washed with Et2O and water. The combined ether layer was concentrated under reduced pressure to afford the title compound as an off-white solid (400 mg, 65%): 1H NMR (400 MHz, CDCl3) δ 8.78 (s, 1H), 8.70 (br s, 2H), 8.45 (s, 1H), 4.56 (m, 2H); ESIMS m/z 221.15 ([M+H]+).
Name
ethyl 2-amino-2-(5-bromo-3-chloropyridin-2-yl)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]1[C:13]([Cl:14])=[CH:12][C:11]([Br:15])=[CH:10][N:9]=1)C(OCC)=O>Cl>[ClH:14].[Br:15][C:11]1[CH:12]=[C:13]([Cl:14])[C:8]([CH2:2][NH2:1])=[N:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-amino-2-(5-bromo-3-chloropyridin-2-yl)acetate
Quantity
0.5 g
Type
reactant
Smiles
NC(C(=O)OCC)C1=NC=C(C=C1Cl)Br
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
WASH
Type
WASH
Details
The reaction mixture was washed with Et2O and water
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C=C(C(=NC1)CN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 182.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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